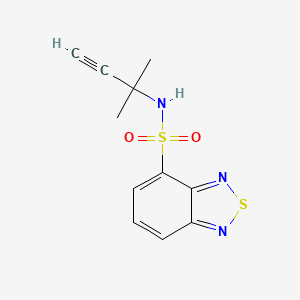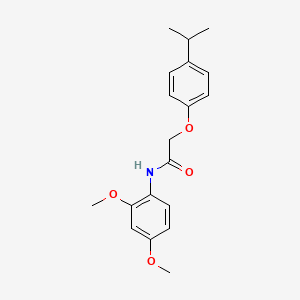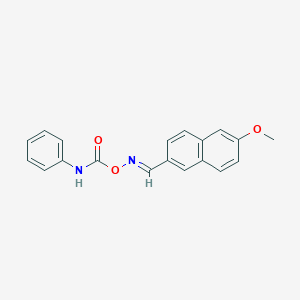![molecular formula C21H36N4O4 B5588346 3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588346.png)
3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multi-step chemical processes, often starting from specific precursors like cycloalkanone derivatives. For instance, these compounds can be synthesized through Michael addition reactions, followed by cyclization and alkylation steps to introduce various substituents at the 8-position, enhancing their pharmacological profile (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of these compounds typically features a spirocyclic framework that integrates a diazaspiro core with various substituents. This unique structure contributes to the molecule's interaction with biological targets. X-ray diffraction studies have helped elucidate the configuration of similar compounds, revealing details like chair conformations of cyclohexane rings and planar arrangements of furan rings, which are critical for their biological activity (Wang et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including spirocyclizations, which are key to their synthesis. Such reactions often involve interactions with cyclic diazo compounds and can lead to the formation of medicinally relevant spirocyclic frameworks (Dar'in et al., 2020). Additionally, the presence of certain substituents can significantly influence the compound's reactivity and binding affinity towards biological targets.
Applications De Recherche Scientifique
Synthesis and Antihypertensive Activity
The compound 3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives have been investigated for their potential antihypertensive effects. A study by Caroon et al. synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, including the ethylpiperazin and tetrahydrofuran-3-ylcarbonyl groups. These compounds were evaluated for their antihypertensive properties in spontaneous hypertensive rats. It was found that substitutions at the 4-position of the ethylpiperazin group, particularly the 4-ethyl compound, showed significant antihypertensive activity. The study suggests that these compounds may act as alpha-adrenergic blockers, with specific derivatives showing a preference for either alpha 1 or alpha 2 adrenoceptor antagonism. This research contributes to the understanding of the structure-activity relationship in the development of antihypertensive agents (Caroon et al., 1981).
Anticonvulsant Activity
Another area of scientific research involving this compound focuses on its anticonvulsant properties. Obniska et al. conducted studies on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, which share a similar structural core. These derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The studies revealed that except for one specific derivative, all compounds displayed anticonvulsant activity in the maximal electroshock (MES) test. This suggests that the structural framework of these compounds contributes to their anticonvulsant efficacy, with variations in the substitution pattern influencing their activity and neurotoxicity (Obniska et al., 2006).
Propriétés
IUPAC Name |
3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(oxolane-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O4/c1-2-22-11-13-23(14-12-22)7-3-8-25-17-21(29-20(25)27)5-9-24(10-6-21)19(26)18-4-15-28-16-18/h18H,2-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOWDORIDGMIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCN2CC3(CCN(CC3)C(=O)C4CCOC4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5588269.png)
![ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate](/img/structure/B5588273.png)


![1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5588299.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5588305.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5588314.png)
![N-benzyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5588315.png)

![{4-[2-(methylthio)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5588340.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-morpholinamine](/img/structure/B5588360.png)
